N-(2,5-dichlorophenyl)-3-fluorobenzamide
Description
N-(2,5-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a fluorine atom at the 3-position of the benzamide ring. Benzamide derivatives are often synthesized via condensation reactions between substituted benzoyl chlorides and anilines, with halogenation patterns critically influencing biological activity and physicochemical properties . The 2,5-dichloro substitution on the phenyl ring may enhance lipophilicity and metabolic stability, while the 3-fluoro group on the benzamide could modulate electronic effects and binding affinity in biological targets .
Properties
Molecular Formula |
C13H8Cl2FNO |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18) |
InChI Key |
HITRNBPKWQLSEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- N-(2,5-Dichlorophenyl)-3-fluorobenzamide lacks the extended conjugated systems (e.g., acrylamide or curcumin-like scaffolds) seen in 13l and 1f, which may limit its direct antitumor potency.
Agrochemicals
Halogenated benzamides are prevalent in pesticides due to their stability and target specificity:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide inhibiting chitin synthesis. The 2,6-difluoro and 4-chloro groups optimize binding to insect enzymes .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide where the trifluoromethyl group enhances hydrophobic interactions with fungal membranes .
Key Differences :
- This compound’s dichlorophenyl group may offer broader-spectrum activity compared to mono-chloro analogs like diflubenzuron, but the absence of a urea or trifluoromethyl moiety could reduce pesticidal efficacy .
- The 3-fluoro substitution in the benzamide ring may alter metabolic degradation pathways compared to 2,6-difluoro systems, affecting environmental persistence .
Physicochemical and Structural Properties
The table below compares critical parameters of this compound with analogs:
*LogP estimated via fragment-based methods.
Structural Insights :
- Fluorine vs. Trifluoromethyl : The 3-fluoro group in the target compound provides moderate electronegativity without the extreme hydrophobicity of trifluoromethyl groups in flutolanil .
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